![molecular formula C12H16O3 B12505362 Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate is an organic compound with the molecular formula C12H16O3 It is an ester derivative of phenylacetic acid and is characterized by the presence of a hydroxypropyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate typically involves the esterification of phenylacetic acid with methanol in the presence of an acid catalyst. The hydroxypropyl group can be introduced through a Friedel-Crafts alkylation reaction, where phenylacetic acid is reacted with 3-chloropropanol in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
科学的研究の応用
Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release phenylacetic acid and methanol, which can further participate in various biochemical processes.
類似化合物との比較
Methyl phenylacetate: Similar structure but lacks the hydroxypropyl group.
Ethyl 2-[4-(3-hydroxypropyl)phenyl]acetate: Similar structure with an ethyl ester group instead of a methyl ester group.
3-Hydroxy-4-methoxyphenylacetic acid: Similar structure with a methoxy group instead of a hydroxypropyl group.
Uniqueness: Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
methyl 2-[4-(3-hydroxypropyl)phenyl]acetate |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)9-11-6-4-10(5-7-11)3-2-8-13/h4-7,13H,2-3,8-9H2,1H3 |
InChIキー |
IMRJZCFVIYJQST-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=C(C=C1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


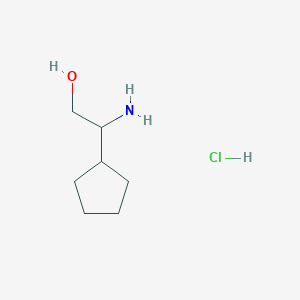
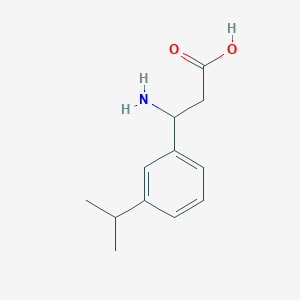

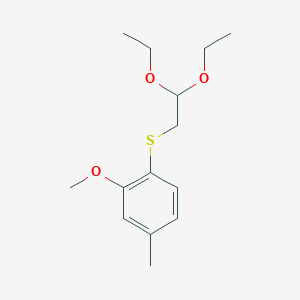
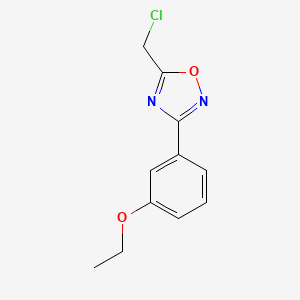
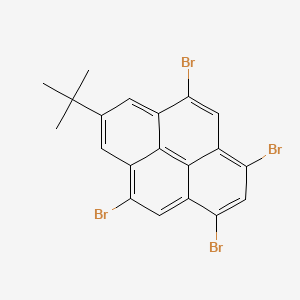
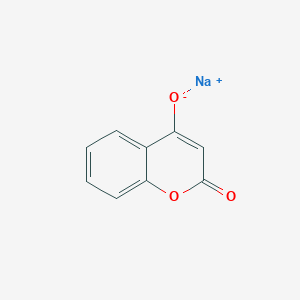
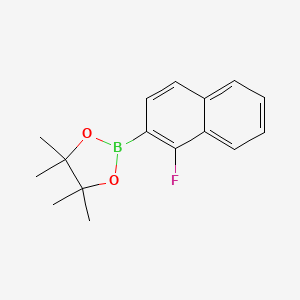
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
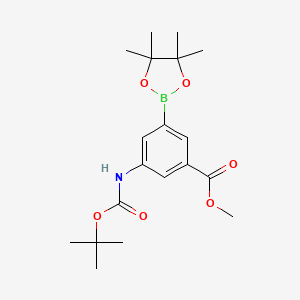
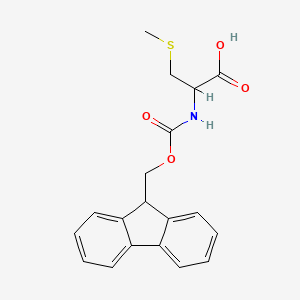
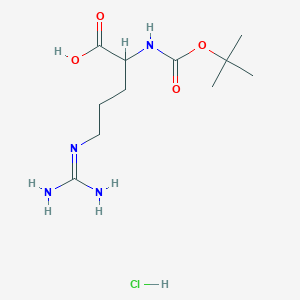
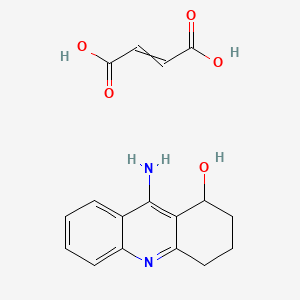
![(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12505359.png)
